molecular formula C9H10ClIO2 B8160184 2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene

Cat. No.: B8160184
M. Wt: 312.53 g/mol
InChI Key: MGTAJBRCOPERRD-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10ClIO2. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a 2-methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene typically involves the halogenation of a benzene derivative followed by the introduction of the 2-methoxyethoxy group. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is first chlorinated and iodinated under controlled conditions. The 2-methoxyethoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by etherification reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ethers or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The 2-methoxyethoxy group can enhance the compound’s solubility and stability, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-iodo-1-methoxybenzene: Similar structure but lacks the 2-methoxyethoxy group.

    2-Chloro-4-iodoanisole: Another similar compound with a methoxy group instead of the 2-methoxyethoxy group.

Uniqueness

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it valuable in various synthetic applications.

Properties

IUPAC Name

2-chloro-4-iodo-1-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTAJBRCOPERRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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